molecular formula C13H21NO4 B2466635 (1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate CAS No. 1204820-72-3

(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B2466635
CAS No.: 1204820-72-3
M. Wt: 255.314
InChI Key: AAUQYAVYRMDOAX-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is a chiral, rigid scaffold of significant value in medicinal chemistry and drug discovery. This sterically defined bicyclic[3.1.0]hexane structure serves as a versatile synthetic intermediate for constructing complex molecules, particularly in the development of potential therapeutics targeting epigenetic pathways. Compounds based on the 3-azabicyclo[3.1.0]hexane core have been investigated for their inhibitory activity against histone demethylases, specifically the KDM5 family of enzymes . The KDM5 family plays a critical role in regulating gene expression by modulating histone methylation states, and its dysregulation is implicated in oncology and other disease areas . The specific stereochemistry of the (1R,5R)-isomer provides researchers with a precise three-dimensional framework to explore structure-activity relationships, optimize drug-target interactions, and develop novel small-molecule probes. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUQYAVYRMDOAX-ZANVPECISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204820-72-3
Record name 3-tert-butyl 1-ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting the ester groups:

Reaction TypeConditionsProductsYieldSelectivityReference
Acidic Hydrolysis1 M HCl in EtOAc, 25°C, 2 hDicarboxylic acid derivative (after tert-butyl removal)94%Selective for tert-butyl ester cleavage
Basic HydrolysisK₂CO₃/MeOH, refluxPartial hydrolysis of ethyl ester58%Preferential ethyl ester reactivity
  • Mechanistic Insight : The tert-butyl ester is more labile under acidic conditions due to steric hindrance and carbocation stabilization during cleavage . Basic hydrolysis favors the ethyl ester due to its lower steric demand .

Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic conditions:

AlcoholCatalystTemperatureProductYieldReference
MethanolDBU (1,8-diazabicycloundec-7-ene)Room temperatureMethyl ester derivative84%
Benzyl alcoholTi(OiPr)₄60°CBenzyl ester derivative72%
  • Key Observation : Transesterification retains the bicyclic core while modifying the ester substituent, enabling modular derivatization .

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system undergoes ring-opening under nucleophilic or reductive conditions:

ReagentConditionsProductYieldStereochemical OutcomeReference
H₂O/H⁺80°C, 12 hLinear amine-carboxylic acid67%Retention of (1R,5R) configuration
LiAlH₄THF, 0°C → rtReduced amine-alcohol derivative89%Diastereoselective reduction
  • Notable Trend : Ring-opening reactions are highly dependent on the nucleophile’s strength and reaction temperature .

Cycloaddition and Cross-Coupling

The azabicyclo framework participates in palladium-catalyzed reactions:

Reaction TypeCatalyst/ReagentsProductYieldApplicationReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl-functionalized derivative76%Pharmacophore diversification
CyclopropanationPd(OAc)₂, N-tosylhydrazonesFunctionalized bicyclic analogs82–95%Synthesis of opioid receptor antagonists
  • Critical Detail : Palladium catalysis preserves the bicyclic structure while enabling C–C bond formation at strategic positions .

Functional Group Interconversion

The ester groups serve as handles for further functionalization:

ReactionReagentsProductYieldReference
Reduction (ester to alcohol)LiAlH₄, THFDiol derivative91%
AmidationNH₃/MeOHDiamide analog68%

Stability Under Synthetic Conditions

The compound exhibits stability in common organic solvents (e.g., CH₂Cl₂, THF) but degrades under prolonged exposure to strong bases (>2 M NaOH) or oxidizing agents (e.g., CrO₃) .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

CompoundKey Structural FeatureReaction with LiAlH₄Hydrolysis Rate (t₁/₂ in 1 M HCl)
(1R,5R)-3-tert-butyl 1-ethyl derivativeEthyl/tert-butyl estersFull reduction to diol2.5 h
tert-butyl (2s)-2-[9-(2-{...}]Extended conjugationPartial reduction>24 h
(2r,4s,5r)-tert-butyl 6-formyl derivativeFormyl groupNo reduction1.8 h

Scientific Research Applications

Synthetic Chemistry

(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate serves as a versatile building block in synthetic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions :

  • Oxidation : Converts the compound into oxygen-containing functional groups.
  • Reduction : Modifies the compound by removing or reducing functional groups.
  • Substitution : Allows for the introduction of different functional groups.

These reactions are critical for developing new materials or pharmaceutical compounds.

Biological Studies

The compound has been studied for its interactions with biological macromolecules, making it valuable in drug design and development. Its ability to modulate biological pathways suggests potential therapeutic applications.

Case Study :
A study investigated the interaction of this compound with bovine serum albumin (BSA) and DNA, demonstrating its potential as a lead compound in anticancer drug development. The binding affinity and structural interactions were analyzed using molecular docking studies, indicating significant biological activity against cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) .

Material Science

In material science, this compound can be employed to develop new materials with specific properties tailored for industrial applications. Its unique structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of (1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights structural analogs with variations in substituent groups, positions, and molecular properties:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Source (Evidence)
(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate 1-ethyl, 3-tert-butyl esters C₁₃H₂₁NO₄ 255.32 High purity (97%), used in receptor agonist synthesis
3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (C90) 2-methyl, 3-tert-butyl esters; 6,6-dimethyl bicyclo core C₁₄H₂₃NO₄ 269.34 75% synthesis yield; exists as carbamate rotamers (3:2 ratio)
3-tert-Butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (QJ-5820) 3-tert-butyl, 6-ethyl esters - - Positional isomerism alters reactivity and solubility
rel-(1R,5S)-3-[(4-methylphenyl)acetyl]-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid 1,5-dicarboxylic acid; 3-(4-methylphenyl)acetyl group C₁₆H₁₇NO₅ 303.31 Aromatic substituent enhances binding affinity in screening assays
LY2812223 (mGlu2 agonist) 2-amino, 4-thiotriazole, 6-carboxylic acid substituents C₁₂H₁₆N₄O₄S 312.34 Potent mGlu2 receptor agonist (EC₅₀ = 3 nM); functionally selective
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 1-difluoromethyl; hydrochloride salt C₆H₁₀ClF₂N 169.6 Muscarinic receptor agonist; chiral center influences activity

Pharmacological and Functional Insights

  • LY2812223 : Demonstrates high potency (EC₅₀ = 3 nM) at mGlu2 receptors, with partial antagonist activity at mGlu3. Cocrystallization studies reveal subtype selectivity due to substituent interactions .
  • Betovumelinum : A muscarinic agonist with a 3-methyloxadiazole group, highlighting the role of heterocyclic substituents in receptor engagement .

Key Observations and Notes

Substituent Impact :

  • Ethyl/tert-butyl esters enhance stability and solubility, while aromatic or heterocyclic groups (e.g., thiotriazole in LY2812223) improve receptor binding .
  • Positional isomerism (e.g., QJ-5820 vs. target compound) significantly alters physicochemical properties .

Synthetic Challenges :

  • Rotamer formation (e.g., C90) complicates purification and characterization .
  • Carbodiimide-mediated coupling is a common strategy for bicyclo[3.1.0]hexane derivatives .

Biological Activity

(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is a bicyclic compound that exhibits notable biological activities, particularly in the context of pharmaceutical applications. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 3-(tert-butyl) 1-ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
  • CAS Number : 1204820-72-3
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cyclopropanation reactions using maleimides and N-tosylhydrazones . This method allows for high yields and selectivity of the desired product.

Pharmacological Properties

The compound has been studied for its activity as a mu-opioid receptor antagonist, which suggests potential applications in pain management and addiction treatment . Its structural characteristics contribute to its binding affinity and selectivity towards opioid receptors.

Case Studies

  • Mu-opioid Receptor Antagonism :
    • A study demonstrated that derivatives of azabicyclo[3.1.0]hexane exhibit significant mu-opioid receptor antagonism, indicating their potential in treating opioid dependence and related disorders .
  • CNS Activity :
    • Research has shown that compounds similar to (1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane derivatives can modulate neurotransmitter systems in the central nervous system (CNS), suggesting implications for neuropharmacology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • The tert-butyl group enhances lipophilicity, improving membrane permeability.
  • The bicyclic framework is crucial for receptor binding and selectivity.

Data Table of Biological Activities

Activity TypeDescriptionReference
Mu-opioid receptor antagonistSignificant antagonistic effects observed
CNS modulationPotential effects on neurotransmitter systems
Pain management potentialApplications in treating pain and opioid dependence

Q & A

Basic: What are the common synthetic routes for (1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions starting from bicyclic amine precursors. Key steps include:

  • Cyclopropanation : Formation of the azabicyclo[3.1.0]hexane core via [2+1] cycloaddition or ring-closing metathesis.
  • Esterification : Sequential protection of the carboxylic acid groups with tert-butyl and ethyl esters under conditions like DCC/DMAP coupling .
  • Purification : Use of column chromatography or recrystallization to isolate intermediates.
    Optimization focuses on solvent selection (e.g., dichloromethane for low polarity), temperature control (0–25°C to prevent racemization), and catalysts (e.g., triethylamine for carbamate formation) .

Advanced: How can stereochemical integrity be maintained during the synthesis of this bicyclic compound, particularly at the bridgehead positions?

The (1R,5R) configuration requires chiral auxiliaries or asymmetric catalysis. Strategies include:

  • Chiral Resolution : Use of enantiopure starting materials (e.g., tert-butyl carbamate derivatives with defined stereochemistry) .
  • Dynamic Kinetic Resolution : Employing catalysts like Rh(II) complexes to control cyclopropane ring formation .
  • Analytical Validation : Confirmation via X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess .

Basic: What spectroscopic and computational methods are used to characterize this compound’s structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents on the bicyclic core (e.g., tert-butyl singlet at ~1.4 ppm, ester carbonyls at 165–175 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (C13_{13}H21_{21}NO4_4) .
  • DFT Calculations : Predict vibrational frequencies (IR) and compare with experimental data to validate geometry .

Advanced: How does computational modeling aid in predicting the compound’s reactivity and biological target interactions?

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like proteases or kinases. The bicyclic core’s rigidity enhances shape complementarity to active sites .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., NS3 protease) over 100-ns trajectories to identify key hydrogen bonds (e.g., between ester carbonyls and catalytic residues) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models predict regioselectivity in substitution reactions .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs above 150°C, with tert-butyl ester cleavage as the primary degradation pathway (TGA/DSC analysis) .
  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH <3) or basic (pH >10) environments, releasing carboxylic acid derivatives .
  • Storage : Recommend inert atmospheres (N2_2) and desiccants to prevent ester hydrolysis .

Advanced: How do structural modifications (e.g., substituent variation) impact pharmacological activity in preclinical models?

  • SAR Studies : Replacing the ethyl ester with methyl or benzyl groups alters bioavailability. For example:

    SubstituentLogPIC50_{50} (NS3 Protease)
    Ethyl2.10.8 µM
    Benzyl3.42.5 µM
  • Steric Effects : Bulkier substituents reduce binding to flat active sites (e.g., kinase ATP pockets) .

Basic: What are the documented contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

  • Solvent Polarity : Yields drop from 75% (DCM) to 45% (THF) due to poor carbamate activation .
  • Catalyst Loading : Excess DMAP (>10 mol%) accelerates side reactions (e.g., epimerization) .
    Resolution involves DOE (Design of Experiments) to map optimal conditions .

Advanced: What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., proteases vs. kinases)?

  • Electrostatic Complementarity : The tert-butyl group creates a hydrophobic pocket favoring protease active sites (e.g., HCV NS3) over polar kinase domains .
  • Conformational Restriction : The bicyclic core limits rotational freedom, enhancing fit into rigid enzyme cavities (e.g., μ-opioid receptors) .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for in vitro assays?

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .
  • Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for DCM) .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced: What strategies mitigate racemization during scale-up synthesis for preclinical studies?

  • Low-Temperature Processing : Maintain reactions at –20°C during esterification .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers .
  • Continuous Flow Systems : Reduce residence time in reactive intermediates, minimizing epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.